n-(6-Aminohexyl)glycine

Description

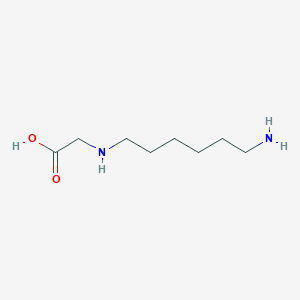

Structure

3D Structure

Properties

CAS No. |

784109-85-9 |

|---|---|

Molecular Formula |

C8H18N2O2 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

2-(6-aminohexylamino)acetic acid |

InChI |

InChI=1S/C8H18N2O2/c9-5-3-1-2-4-6-10-7-8(11)12/h10H,1-7,9H2,(H,11,12) |

InChI Key |

NOCTZBYMEXZKLK-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCNCC(=O)O)CCN |

Origin of Product |

United States |

Synthetic Methodologies for N 6 Aminohexyl Glycine and Its Research Oriented Derivatives

Chemical Synthesis Approaches for N-(6-Aminohexyl)glycine Monomers

The construction of the this compound scaffold can be achieved through both traditional and modern synthetic techniques. These methods focus on efficiently linking the hexylenediamine spacer to the glycine (B1666218) backbone.

Established Reaction Pathways for Glycine Derivatives

The synthesis of N-substituted glycine derivatives is well-established in organic chemistry. One of the most fundamental approaches for producing glycine is the amination of chloroacetic acid with ammonia. ajgreenchem.com This principle can be adapted for this compound by using an appropriate substituted amine.

A typical bench-scale synthesis involves a multi-step process using readily available starting materials. evitachem.com The pathway can be initiated by reacting glycine with chloroacetic acid to generate a carboxymethyl intermediate. evitachem.com Subsequently, the amino group from a derivative of 6-aminohexanoic acid is introduced via nucleophilic substitution to yield the final this compound product. evitachem.com This established pathway provides a reliable, albeit stepwise, method for obtaining the monomer.

A general representation of this substitution reaction is as follows:

Step 1: Intermediate Formation: Glycine + Chloroacetic Acid → Carboxymethylated Glycine Intermediate

Step 2: Nucleophilic Substitution: Intermediate + 6-Aminohexane derivative → this compound

Advanced Synthesis Techniques: Continuous Flow and Microwave-Assisted Methodologies

Modern synthetic chemistry has seen the rise of advanced techniques that offer significant advantages over traditional batch processing, including improved efficiency, safety, and scalability.

Microwave-Assisted Methodologies: Microwave-assisted synthesis has become a powerful tool in organic chemistry for dramatically reducing reaction times and often increasing product yields. rsc.org This technology has been employed for synthesizing various glycine and peptide derivatives. rsc.orgmdpi.com The application of microwave irradiation can accelerate the coupling of amino acids and the formation of heterocyclic systems derived from them. mdpi.com For instance, microwave-assisted protocols have been developed for the solid-phase synthesis of peptoids, which are oligomers of N-substituted glycines. rsc.orged.ac.uk While specific high-yield protocols for the initial synthesis of the this compound monomer are still under development, the principles demonstrated in the rapid synthesis of its oligomers and other complex derivatives suggest its high potential for monomer production. rsc.org

Strategies for Derivatization and Functionalization in Academic Research

The utility of this compound in research is greatly expanded by its derivatization. The presence of two primary amines and a carboxylic acid group allows for selective modification with various functional moieties after appropriate protection strategies are employed.

Amine and Carboxyl Group Protection Strategies (e.g., Fmoc, Boc)

To achieve selective modification and to build oligomers like peptoids, the reactive amine and carboxyl groups of this compound must be temporarily blocked using protecting groups. masterorganicchemistry.com The most common strategies in peptide and peptoid synthesis involve the use of tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. organic-chemistry.orgorganic-chemistry.org

Boc Protection: The Boc group is typically used to protect the terminal amino group of the hexyl side chain. It is stable under a wide range of conditions but can be readily removed using strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com The derivative N-[6-(Boc-amino)hexyl]-glycine is a commercially available building block used in further synthetic steps. sigmaaldrich.com

Fmoc Protection: The Fmoc group is commonly used to protect the secondary amine on the glycine backbone. nih.gov Its key advantage is its lability to basic conditions, typically a solution of piperidine (B6355638) in DMF, while remaining stable to the acidic conditions used to remove Boc groups. masterorganicchemistry.comresearchgate.net This "orthogonal" protection scheme is fundamental to solid-phase peptide synthesis, allowing for the sequential addition of monomers. nih.gov

The doubly protected monomer, N-Fmoc-(6-Boc-aminohexyl)glycine, is a key intermediate for incorporating this functionalized unit into larger structures using automated synthesizers. nih.govresearchgate.net

| Protecting Group | Abbreviation | Typically Protects | Cleavage Condition | Orthogonal To |

|---|---|---|---|---|

| tert-butyloxycarbonyl | Boc | Side-chain amine (-NH₂) | Acidic (e.g., TFA) | Fmoc |

| 9-fluorenylmethyloxycarbonyl | Fmoc | Backbone amine (-NH-) | Basic (e.g., Piperidine) | Boc |

Introduction of Modifying Groups for Research Applications (e.g., maleimide (B117702), trifluoroacetamide)

Functionalizing the this compound scaffold with specific modifying groups allows for its use in a wide array of research applications, such as bioconjugation, chemical biology, and materials science.

Trifluoroacetamide: The trifluoroacetyl group can be introduced to the terminal amine of the hexyl side chain. The resulting compound, N-(6-aminohexyl)-2,2,2-trifluoroacetamide, is utilized in the synthesis of polypeptoids, which are biopolymer mimetics based on N-substituted glycine backbones. smolecule.com The unique properties imparted by the trifluoroacetyl group make it a valuable reagent in peptide chemistry and materials development. smolecule.com

Maleimide: The maleimide group is a highly valuable functional handle in bioconjugation chemistry. It reacts efficiently and selectively with thiol groups (present in cysteine residues of proteins) under mild conditions to form stable thioether bonds. A common strategy to introduce a maleimide group is to react a primary amine, such as the terminal amine of the this compound side chain, with maleic anhydride (B1165640) or an activated maleic acid derivative. researchgate.netmdpi.com This creates an N-substituted maleimide, equipping the glycine derivative with a reactive group ready for conjugation to biomolecules. While numerous N-substituted maleimides have been synthesized for various applications ucl.ac.bebham.ac.uk, this general method allows for the straightforward preparation of a maleimide-functionalized this compound derivative for targeted research.

| Modifying Group | Typical Introduction Reaction | Primary Research Application |

|---|---|---|

| Trifluoroacetamide | Acylation with a trifluoroacetic acid derivative | Polypeptoid synthesis, materials science smolecule.com |

| Maleimide | Condensation of a primary amine with maleic anhydride | Bioconjugation (reaction with thiols) mdpi.comucl.ac.be |

Role in Peptidomimetic Design and Advanced Polymer Architectures

N-(6-Aminohexyl)glycine in Oligo-N-substituted Glycine (B1666218) (Peptoid) Synthesis

Peptoids, or oligo-N-substituted glycines, are a class of peptide mimics that reposition the side chain from the alpha-carbon to the backbone nitrogen atom. This structural alteration renders them resistant to proteolytic degradation while allowing for the precise installation of diverse functionalities. This compound, commonly abbreviated as "Nah" in peptoid literature, is a key monomer for introducing long-chain, cationic, or functionalizable side chains.

The incorporation of this compound residues into a peptoid sequence is most commonly achieved using the submonomer synthesis method developed by Zuckermann et al. This two-step iterative process, typically performed on a solid support, allows for the controlled construction of a defined peptoid sequence.

The process for incorporating a single Nah residue involves:

Acylation: The free secondary amine of the growing peptoid chain on the solid support is acylated, typically using an α-haloacetic acid such as bromoacetic acid in the presence of a carbodiimide (B86325) coupling agent like N,N'-diisopropylcarbodiimide (DIC). This forms a bromoacetylated intermediate on the resin.

Nucleophilic Displacement: The bromoacetylated intermediate is then treated with a solution of the desired side-chain amine. For the Nah residue, a protected form of 1,6-diaminohexane is used, most commonly N-Boc-1,6-diaminohexane. The primary amine of this submonomer displaces the bromide atom, forming the N-substituted glycine residue and extending the peptoid chain. The Boc (tert-butyloxycarbonyl) group protects the terminal amine on the side chain, preventing it from reacting during subsequent synthesis steps.

This cycle is repeated with different submonomer amines to build the desired sequence. The final peptoid is cleaved from the resin, and the Boc protecting groups on the Nah side chains are removed using an acid, such as trifluoroacetic acid (TFA), to yield the free primary amines. These terminal amines serve as reactive handles for further modification, including fluorophore labeling, drug conjugation, or surface immobilization.

The length and chemical nature of the side chain are paramount in dictating the structure and function of a peptoid. The six-carbon chain of the Nah residue provides significant conformational flexibility and hydrophobicity, while the terminal amine, which is typically protonated at physiological pH, imparts a positive charge. Researchers have systematically investigated how the inclusion of Nah residues, in comparison to shorter or bulkier side chains, influences peptoid properties.

Studies on antimicrobial peptoids, for example, have demonstrated a clear structure-activity relationship linked to side chain composition. The amphipathic nature of sequences containing both hydrophobic and cationic residues (like Nah) is crucial for membrane disruption. The specific length of the Nah side chain has been shown to optimize the balance between hydrophobicity needed for membrane insertion and the spatial presentation of the cationic charge required for initial electrostatic attraction to negatively charged bacterial membranes.

The following table summarizes comparative findings from representative studies on how side chain variation, including the use of Nah, affects key peptoid properties.

Table 1. Impact of Side Chain Variation on Peptoid Properties. (Note: Data are illustrative of general research findings and not from a single study.)

| Peptoid Side Chain Monomer | Side Chain Structure | Key Property Impact | Typical Application/Finding |

|---|---|---|---|

| N-(2-Aminoethyl)glycine (Nae) | -(CH₂)₂-NH₂ | Short, flexible, cationic. Lower hydrophobicity. | Often results in lower membrane activity compared to longer chains. Used as a baseline for cationic spacing. |

| N-(4-Aminobutyl)glycine (Nab) | -(CH₂)₄-NH₂ | Intermediate length and hydrophobicity. Good balance for many antimicrobial sequences. | Frequently exhibits potent antimicrobial activity (e.g., low MIC values against E. coli). |

| This compound (Nah) | -(CH₂)₆-NH₂ | Long, flexible, higher hydrophobicity. Can increase self-assembly or aggregation. | Can enhance membrane penetration in certain contexts but may lead to reduced solubility or higher cytotoxicity if overused. Excellent for creating defined spacing for functionalization. |

| N-(1-Phenylethyl)glycine (Nspe) | -CH(CH₃)C₆H₅ | Bulky, chiral, aromatic, hydrophobic. | Promotes the formation of stable, helical secondary structures. |

Polypeptoid Research and Macromolecular Engineering

Beyond short oligomers, this compound derivatives are fundamental monomers for synthesizing high molecular weight polypeptoids. These polymers combine the chemical diversity of peptoids with the material properties of macromolecules, enabling the creation of advanced materials for drug delivery, hydrogels, and surface coatings.

The most efficient method for producing well-defined, high molecular weight polypeptoids is the ring-opening polymerization (ROP) of N-substituted-N-carboxyanhydride (NCA) monomers. To create a polypeptoid based on this compound, its corresponding NCA monomer must first be synthesized. This involves protecting the side-chain amine (e.g., with a Cbz or Boc group) to prevent side reactions during polymerization. The resulting monomer is N-(6-(benzyloxycarbonylamino)hexyl)glycine N-carboxyanhydride or its Boc-protected equivalent.

The ROP is typically initiated by a nucleophile, such as a primary amine. The choice of initiator determines the polymer architecture; for example, a monofunctional initiator like benzylamine (B48309) yields a linear polymer, while a multifunctional initiator yields a star-shaped polymer. The polymerization is living or controlled, allowing for precise control over the polymer's molecular weight and a narrow molecular weight distribution (polydispersity index, PDI).

The table below details representative conditions for the ROP of an this compound derivative NCA.

Table 2. Representative Conditions for Ring-Opening Polymerization of a Protected this compound NCA Monomer.

| Monomer | Initiator | Solvent | Monomer/Initiator Ratio ([M]/[I]) | Resulting Polymer (Mn, g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|---|---|

| N-(6-(Cbz-amino)hexyl)glycine NCA | Benzylamine | Dimethylformamide (DMF) | 100:1 | ~35,000 | < 1.15 |

| N-(6-(Cbz-amino)hexyl)glycine NCA | n-Hexylamine | Dichloromethane (DCM) | 50:1 | ~17,500 | < 1.20 |

| N-(6-(Boc-amino)hexyl)glycine NCA | Benzylamine | Tetrahydrofuran (THF) | 200:1 | ~54,000 | < 1.10 |

After polymerization, the protecting groups (e.g., Cbz) are removed via methods like catalytic hydrogenation to yield poly[this compound], a water-soluble, cationic polypeptoid with a high density of primary amine side chains.

The controlled nature of NCA polymerization enables the engineering of sophisticated macromolecular architectures where this compound-based polymers are key components.

Star-Shaped Polypeptoids: These are synthesized by initiating the ROP of a protected Nah-NCA from a multifunctional core. For example, using a tripentaerythritol-based initiator with multiple amine groups allows for the simultaneous growth of several polypeptoid arms from a central point. After deprotection, the resulting star polymer possesses a very high local concentration of amino groups at its periphery, making it a highly effective multivalent binding agent or a core for drug delivery systems.

Brush Polymers (or Graft Copolymers): Polypeptoid brushes can be created using two primary strategies involving Nah derivatives:

"Grafting-to": A pre-synthesized, end-functionalized poly[this compound] chain is attached to a polymer backbone containing complementary reactive sites.

"Grafting-from": A polymer backbone is functionalized with initiator sites (e.g., primary amines), from which the ROP of a protected Nah-NCA is initiated. This method allows for the growth of very dense brushes.

Furthermore, the deprotected side chains of a linear poly[this compound] can themselves serve as initiation sites for the polymerization of other monomers, creating a "bottle-brush" architecture where each repeating unit of the backbone has a polymer chain grafted onto it. These complex structures are being explored for applications in surface modification, where they can form dense, protein-repellent coatings, and in creating unimolecular micelles for advanced therapeutic delivery.

Bioconjugation Strategies and Biomolecule Functionalization

N-(6-Aminohexyl)glycine in Site-Specific Protein and Peptide Modification

The specific targeting of amino acid residues in proteins and peptides is crucial for developing therapeutic conjugates, diagnostic tools, and for fundamental studies of protein function. The unique structural elements of this compound make it relevant to several modification strategies.

The α-amino group of an N-terminal amino acid possesses a lower pKa (typically 6-8) compared to the ε-amino group of lysine (B10760008) residues (~10.5), allowing for its selective chemical targeting under controlled pH conditions. u-tokyo.ac.jpnih.gov When the N-terminal residue is glycine (B1666218), further unique reactivity can be exploited for highly specific, single-site protein modification. nih.govresearchgate.net

Several methods have been developed to specifically label N-terminal glycine residues. One such strategy involves the reaction with ortho-substituted benzaldehydes, which form a stable amino-alcohol product exclusively with the N-terminal glycine under mild physiological conditions. mdpi.com Another approach utilizes the enzyme microbial transglutaminase (MTG), which can catalyze the formation of an isopeptide bond between a primary amine (like that on a donor substrate) and the γ-carboxamide group of a glutamine residue. nih.gov Research has shown that MTG can also target the α-amino group of an N-terminal glycine, particularly when it is part of a multi-glycine tag (e.g., Gly5), to conjugate it with another protein or peptide. nih.gov

While direct literature examples detailing the use of this compound as a standalone reagent in these specific N-terminal glycine-directed methods are not prevalent, its structure is highly relevant. As an N-substituted glycine, it could be incorporated into more complex reagents designed to target N-terminal glycines. Conversely, if a peptide were synthesized with this compound at its N-terminus, the terminal primary amine on the hexyl chain would provide a unique, highly accessible site for conjugation, distinct from the N-terminal α-amine itself.

The most straightforward application of this compound in bioconjugation leverages its terminal primary amine. This nucleophilic group is a common target for a wide variety of amine-reactive chemical moieties, making the compound an excellent linker for labeling and immobilizing biomolecules. lumiprobe.com

The primary amine of the hexyl group can be readily coupled to molecules or surfaces activated with electrophilic groups. A prevalent method is the reaction with N-hydroxysuccinimide (NHS) esters, which form stable amide bonds under mildly basic conditions (pH 8.3-8.5). lumiprobe.com This chemistry is widely used to attach fluorescent dyes, biotin, or other reporter molecules to proteins and oligonucleotides that have been modified to contain a primary amine. lumiprobe.comgoogle.com

Another common strategy is reductive amination, where the amine reacts with an aldehyde to form a transient Schiff base, which is then reduced to a stable secondary amine by a mild reducing agent like sodium cyanoborohydride. researchgate.net This allows for the immobilization of molecules containing this compound onto aldehyde-functionalized surfaces, such as modified glass slides or gold nanoparticles, for the creation of bio-arrays and sensors. researchgate.net The hydrolytic stability of such linkages can be influenced by the length of the alkyl linker, with longer chains sometimes contributing to reduced amine-catalyzed detachment. acs.org

The versatility of the primary amine allows for its use in a variety of coupling strategies for biomolecule functionalization.

| Reactive Group | Resulting Covalent Bond | Typical Application |

| N-Hydroxysuccinimide (NHS) Ester | Amide | Labeling with fluorophores, biotin; Surface immobilization |

| Isothiocyanate | Thiourea | Attaching probes and tags to proteins |

| Aldehyde (with reducing agent) | Secondary Amine | Immobilization on aldehyde-activated surfaces |

| Epoxide | β-Hydroxy Amine | Coupling to epoxy-activated resins or surfaces |

| Carboxylic Acid (with carbodiimide) | Amide | Cross-linking to proteins or other molecules |

Integration into Nucleic Acid Mimics and Bio-Functionalized Polymers

The structural analogy of this compound to the building blocks of synthetic nucleic acid mimics has led to its exploration in creating novel biopolymers for research and diagnostic applications.

Peptide Nucleic Acids (PNAs) are synthetic DNA analogs where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine polyamide chain. scielo.org.mxmdpi.comatdbio.com This neutral backbone eliminates the electrostatic repulsion found in DNA-DNA or DNA-RNA duplexes, leading to stronger and more specific binding. scielo.org.mxnih.gov

This compound serves as a modified PNA monomer. It retains the core N-substituted glycine structure but replaces the ethylenediamine (B42938) linker with a longer, more flexible hexylenediamine spacer. Incorporating such modified monomers into a PNA sequence creates PNA-like structures with altered properties. bibliotekanauki.pl The longer linker can influence the geometry and conformational flexibility of the backbone, which in turn affects the hybridization properties and stability of the resulting duplex with DNA or RNA. bibliotekanauki.pl

Furthermore, the terminal primary amine of the hexyl group provides a convenient handle for further functionalization. This allows for the attachment of reporter groups (e.g., biotin, fluorophores), peptides to enhance cell uptake, or cross-linking agents without disrupting the nucleobase recognition surface or the polyamide backbone. nih.govnih.gov This approach has been used to create functional PNA probes for various biochemical applications. nih.govbeilstein-journals.org

The ability to incorporate this compound and similar structures into larger polymers is key to developing advanced materials for diagnostics. A notable application is the synthesis of polyacrylamide (PAA) co-polymers that are N-substituted with PNA-like oligomers. oup.com

In one approach, PNA-like mimics containing reactive groups, such as an N-(6-aminohexyl)acrylamide moiety, are co-polymerized with acrylamide. oup.com This results in a soluble, comb-type polymer where the PNA-like probes extend from the PAA backbone. These functionalized polymers have shown high potential as sequence-specific probes for the capture and detection of target nucleic acid fragments, making them suitable for use in DNA array formats. oup.com The integration of the mimic into a hydrophilic polymer matrix can improve probe accessibility and hybridization kinetics compared to probes immobilized directly on a solid surface.

Development of Functionalized Probes and Affinity Reagents for Biochemical Studies

The bifunctional nature of this compound makes it an ideal spacer or linker for the synthesis of functionalized probes and affinity chromatography reagents. The hexyl chain provides spatial separation between a ligand and its attachment point, which can reduce steric hindrance and improve interaction with a biological target.

A common application is in the creation of affinity matrices. For instance, 8-(6-aminohexyl)-amino-GMP has been synthesized and immobilized on a solid support to create a general ligand for the affinity purification of IMP dehydrogenase and other GMP-utilizing enzymes. nih.gov Similarly, N6-(6-Amino)hexyl-ATP is a commercially available reagent used in numerous studies. jenabioscience.comjenabioscience.com It can be attached to a matrix for affinity purification of ATP-binding proteins or used as a building block to synthesize fluorescent or biotinylated ATP analogs for enzyme assays and interaction studies. jenabioscience.com

The use of an aminohexyl linker is a well-established method for immobilizing a wide range of ligands, including nucleotides, cofactors, and peptides, onto supports like Sepharose or agarose (B213101) beads. nih.govresearchgate.net The primary amine of the linker is typically coupled to the activated matrix, leaving the ligand of interest available for binding. These affinity reagents are indispensable tools for protein purification, studying protein-ligand interactions, and isolating specific biomolecules from complex mixtures.

Preparation of Adenosine (B11128) Nucleotide Derivatives with N-(6-Aminohexyl) Linkers (e.g., N6-(6-Aminohexyl)-ATP, NAD-Hexylamine)

The introduction of a flexible spacer arm terminating in a primary amine onto adenosine nucleotides like ATP and NAD is a critical step for their use in various bio-analytical techniques. This modification provides a site for immobilization or for the attachment of reporter molecules without significantly compromising the nucleotide's ability to interact with enzymes.

One common method for synthesizing N6-substituted adenosine monophosphate (AMP) derivatives involves a nucleophilic substitution reaction. The process starts with the phosphorylation of 6-chloropurine (B14466) riboside to yield 6-chloropurine riboside 5'-monophosphate. Subsequently, the chlorine atom at the N6 position of the purine (B94841) ring is displaced by a diamine, such as 1,6-diaminohexane. nih.govnih.gov This reaction results in high yields of the desired N6-(6-aminohexyl)-AMP, which can then be enzymatically or chemically converted to the corresponding diphosphate (B83284) (ADP) and triphosphate (ATP) forms. nih.govnih.gov

An alternative strategy allows for the synthesis of N6-[N-(6-aminohexyl)carbamoyl]-adenine nucleotides. In this procedure, adenosine diphosphate (ADP) is reacted with hexamethylene diisocyanate. nih.gov This reaction, followed by treatment in an acidic medium, yields a mixture of the corresponding AMP, ADP, and ATP analogues, each bearing the N-(6-aminohexyl)carbamoyl linker. nih.gov The formation of the ATP and AMP derivatives occurs due to the equilibrium that exists between two ADP molecules and their ATP and AMP counterparts. nih.gov

The biological activity of these synthesized analogues is a crucial factor. Research has shown that they retain significant coenzymic activity with various kinases, making them suitable for use in enzymatic assays and affinity-based systems. nih.gov

Similarly, Nicotinamide Adenine (B156593) Dinucleotide (NAD) can be functionalized to produce NAD-Hexylamine, also known as N6-((6-aminohexyl)carbamoylmethyl)nicotinamide adenine dinucleotide. biotium.com This derivative incorporates a hexylamine (B90201) spacer, providing a terminal amino group that is essential for its immobilization in applications such as affinity chromatography and the fabrication of biosensors. biotium.com

Application in Affinity-Based Separation and Sensing Systems (e.g., Biosensors)

The terminal primary amine on the 6-aminohexyl linker of modified adenosine nucleotides is ideal for covalent attachment to solid supports, such as cyanogen (B1215507) bromide (CNBr)-activated Sepharose or agarose beads. nih.govnih.gov This immobilization is the basis for one of their most powerful applications: affinity chromatography.

Affinity-Based Separation

Immobilized ATP or NAD analogues act as "general ligands" that can selectively bind and capture entire classes of enzymes, such as dehydrogenases and kinases, which possess specific binding sites for these cofactors. nih.govportlandpress.comiupac.org A crude cell extract can be passed through a column containing the immobilized nucleotide; enzymes with affinity for the ligand will bind, while other proteins pass through. nih.gov The bound enzymes can then be selectively eluted from the column, often by using a gradient of a salt solution or, more specifically, by introducing the free cofactor (e.g., NADH) to compete for the enzyme's binding site. nih.govportlandpress.com This technique allows for the efficient purification of multiple enzymes from a complex mixture in a single chromatographic step. nih.gov

Sensing Systems

The ability to immobilize functionalized cofactors is also fundamental to the development of novel biosensors. NAD-Hexylamine is particularly useful for constructing wearable or matrix-based biosensors. biotium.com By fixing NAD-Hexylamine and a specific dehydrogenase enzyme within a gel matrix on an electrode, a highly specific sensor can be created. biotium.comdtu.dk In such a system, the target analyte acts as a substrate for the immobilized enzyme, leading to the reduction of NAD+ to NADH (or vice-versa). This conversion can be detected electrochemically or optically, as NADH is fluorescent while NAD+ is not, providing a measurable signal that correlates with the analyte's concentration. researchgate.netnih.gov This principle is being explored for the development of advanced wearable sensors for real-time health monitoring. biotium.com

Structural Elucidation and Advanced Analytical Characterization in Chemical Research

Spectroscopic Analysis of N-(6-Aminohexyl)glycine and its Synthetic Intermediates

Spectroscopy is a cornerstone of molecular characterization, providing detailed information about the connectivity and chemical environment of atoms within a molecule. For this compound, which contains both a secondary amine, a carboxylic acid, and a primary amine, along with a flexible hexyl chain, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By measuring the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

In ¹³C NMR, the carbonyl carbon (C=O) of the carboxylic acid group is highly characteristic, appearing significantly downfield, often in the range of 160-170 ppm. nih.govacs.org The glycine (B1666218) methylene (B1212753) carbon (–NH–C H₂–COOH) is typically observed between 45 and 60 ppm. nih.govacs.org The carbons of the hexyl chain would appear in the aliphatic region of the spectrum, with their specific shifts influenced by their proximity to the amino groups.

A plausible synthetic intermediate for this compound is Ethyl N-(6-((tert-butoxycarbonyl)amino)hexyl)glycinate. This protected precursor contains key structural elements whose spectroscopic signatures are well-documented. For example, the tert-butoxycarbonyl (Boc) protecting group would show a characteristic singlet at approximately 1.4 ppm in the ¹H NMR spectrum for the nine equivalent protons of the three methyl groups, and ¹³C signals around 80 ppm (quaternary carbon) and 28 ppm (methyl carbons). The ethyl ester would be identified by a quartet around 4.2 ppm and a triplet around 1.3 ppm. caltech.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Related Structures

| Structure/Fragment | Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| This compound | Glycine -CH₂- | ~3.5 - 4.0 | ~45 - 60 |

| Carboxyl C=O | - | ~160 - 170 | |

| Hexyl -CH₂- (adjacent to N) | ~2.6 - 3.0 | ~40 - 50 | |

| Hexyl internal -(CH₂)₄- | ~1.3 - 1.7 | ~25 - 32 | |

| N-Boc Protecting Group | (CH₃)₃C- | ~1.4 | ~28 |

| -(CH₃)₃C - | - | ~80 | |

| Ethyl Ester | -O-CH₂-CH₃ | ~4.2 (quartet) | ~61 |

| -O-CH₂-CH₃ | ~1.3 (triplet) | ~14 |

Note: Data are predictive and based on analysis of similar functional groups and compounds reported in the literature. nih.govcaltech.edursc.org

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and can provide structural information through analysis of fragmentation patterns. Soft ionization techniques like Electrospray Ionization (ESI) are commonly used for polar molecules like amino acid derivatives, as they typically generate the protonated molecular ion [M+H]⁺ with minimal fragmentation.

For this compound (C₈H₁₈N₂O₂), the calculated monoisotopic molecular weight is 174.1368 g/mol . In an ESI-MS experiment, the primary ion observed would be the [M+H]⁺ ion at an m/z of approximately 175.1441. High-resolution mass spectrometry (HRMS) could confirm the elemental formula by measuring this mass to within a few parts per million of the theoretical value.

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing evidence for the compound's structure. The fragmentation of N-alkylated amino acids is influenced by the position of the alkyl group. nih.gov Common fragmentation pathways would involve the loss of small neutral molecules like water (H₂O) or formic acid (HCOOH) from the parent ion. Cleavage of the C-C bonds in the hexyl chain and the bonds adjacent to the nitrogen atoms would also produce characteristic fragment ions, helping to piece together the molecular structure. nih.govnih.gov

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. usc.edu It is an excellent tool for identifying the presence of specific functional groups. oregonstate.edu

For this compound, the IR spectrum would exhibit several characteristic absorption bands:

O-H Stretch: A very broad and strong absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H bond in a carboxylic acid that is participating in hydrogen bonding. specac.com

N-H Stretch: The secondary amine (R₂NH) and primary amine (RNH₂) groups will show stretching vibrations in the 3300-3500 cm⁻¹ region. libretexts.org These are typically sharper than the O-H band. A primary amine will show two bands (symmetric and asymmetric stretching), while a secondary amine shows one.

C-H Stretch: Absorptions due to C-H stretching in the aliphatic hexyl chain will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

C=O Stretch: A strong, sharp absorption between 1680-1720 cm⁻¹ is a definitive indicator of the carbonyl group in the carboxylic acid. specac.com

N-H Bend: Bending vibrations for the amine groups appear in the 1550-1650 cm⁻¹ region.

C-N Stretch: The stretching of the C-N bonds will produce signals in the fingerprint region, typically between 1000-1250 cm⁻¹. usc.edu

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| C=O Stretch | 1680 - 1720 | Strong | |

| Amines (Primary & Secondary) | N-H Stretch | 3300 - 3500 | Medium, Sharp |

| N-H Bend | 1550 - 1650 | Variable | |

| Alkane Chain | C-H Stretch | 2850 - 2960 | Strong |

| C-N Stretch | 1000 - 1250 | Medium |

Source: Data compiled from general IR spectroscopy correlation tables. specac.comlibretexts.org

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in a pure sample. The results must match the theoretical percentages calculated from the molecular formula (C₈H₁₈N₂O₂: C, 55.14%; H, 10.41%; N, 16.08%; O, 18.36%), providing final confirmation of the compound's empirical formula.

Crystallographic and Microscopic Techniques for Solid-State Structure Determination

While spectroscopic methods define molecular structure and connectivity, crystallographic techniques provide the ultimate proof of structure by mapping the precise spatial arrangement of atoms in the solid state. These methods yield atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding.

Single-crystal X-ray diffraction (XRD) is the gold standard for molecular structure determination. It relies on the diffraction pattern produced when a beam of X-rays interacts with the ordered array of molecules in a single crystal. Although a specific crystal structure for this compound is not reported, extensive research on other glycine-containing peptides and derivatives provides insight into the structural features that would be expected. nih.govrsc.org

Studies on simple dipeptides and other amino acid derivatives reveal common structural motifs. nih.govresearchgate.net For example, the peptide backbone often adopts specific conformations, and intermolecular hydrogen bonds involving the carboxylic acid and amine groups dominate the crystal packing, leading to the formation of sheets, ribbons, or helical structures. nih.govrsc.org In a hypothetical crystal structure of this compound, one would expect to see extensive hydrogen bonding between the carboxylic acid of one molecule and the amino groups of neighboring molecules, creating a robust, three-dimensional network. The flexible hexyl chain would likely adopt an extended, low-energy conformation, and its packing would be influenced by weaker van der Waals interactions.

A significant challenge in X-ray crystallography is the need to grow single crystals of sufficient size and quality, which can be difficult for many organic molecules. anu.edu.au Microcrystal Electron Diffraction (MicroED) is a revolutionary cryo-electron microscopy (cryo-EM) technique that can determine high-resolution atomic structures from nanocrystals that are a billionth of the size required for conventional XRD. nih.govannualreviews.org

This technique has been successfully applied to determine the structures of small molecules, peptides, and proteins from crystals that are too small for X-ray analysis. nih.govwikipedia.org The MicroED method involves collecting electron diffraction data from a frozen-hydrated nanocrystal as it is continuously rotated in a transmission electron microscope (TEM). wikipedia.org The data are then processed using software originally developed for X-ray crystallography to solve and refine the structure. wikipedia.org

For a compound like this compound, which may be challenging to crystallize into large single crystals, MicroED presents a powerful alternative. xray.cz It would allow for the unambiguous determination of its solid-state conformation and the intricate details of its hydrogen-bonding network, even from a powder-like crystalline sample. anu.edu.aunih.gov The development of MicroED has significantly expanded the toolkit available to chemists for the structural characterization of challenging small molecules. annualreviews.org

Molecular Interactions and Mechanistic Research Insights

Fundamental Studies on Molecular Recognition and Ligand Binding Mechanisms

No specific studies on the molecular recognition or ligand binding mechanisms of N-(6-Aminohexyl)glycine were identified.

Exploration of Enzymatic Interactions involving this compound-Containing Substrates or Analogues (e.g., Coenzyme Functionality)

There is no available research detailing the enzymatic interactions or potential coenzyme functionality of this compound.

Computational and Theoretical Modeling for Understanding Molecular Behavior

No computational or theoretical modeling studies specifically focused on this compound could be located.

A search for a closely related compound, "Glycine, N-(6-aminohexyl)-N-(carboxymethyl)-", also did not yield the specific mechanistic and interaction data required to fulfill the article's outline.

It is crucial to note that the structural and functional properties of a molecule are highly specific. The addition of a 6-aminohexyl group to the glycine (B1666218) backbone would significantly alter its size, polarity, and conformational flexibility. These changes would, in turn, dictate its molecular interactions, binding affinities, and enzymatic specificity, making direct comparisons to glycine inappropriate and scientifically unsound.

Further experimental and computational research is required to elucidate the molecular behavior and biological significance, if any, of this compound. Without such dedicated studies, a comprehensive and accurate scientific article on this specific compound cannot be generated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.